molecular formula C8H5F2NO4 B1405394 5-Difluoromethoxy-2-nitrobenzaldehyde CAS No. 1263299-71-3

5-Difluoromethoxy-2-nitrobenzaldehyde

Cat. No. B1405394
M. Wt: 217.13 g/mol
InChI Key: XVBUIHREGSKCRM-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 .


Molecular Structure Analysis

The molecular structure of 5-Difluoromethoxy-2-nitrobenzaldehyde can be represented by the InChI code: 1S/C8H5F2NO4/c9-8(10)15-7-2-1-6(11(13)14)3-5(7)4-12/h1-4,8H . This indicates the presence of a benzaldehyde group with nitro (-NO2) and difluoromethoxy (-OCHF2) substituents .


Physical And Chemical Properties Analysis

5-Difluoromethoxy-2-nitrobenzaldehyde is a powder at room temperature . It has a melting point of 45-46 degrees Celsius .

Scientific Research Applications

  • Radiopharmaceutical Synthesis Precursor

    • 5-Difluoromethoxy-2-nitrobenzaldehyde derivatives are used as precursors in the synthesis of radiopharmaceutical agents for positron emission tomography (PET). They are advantageous due to the presence of labile protective groups, which can be removed without aggressive chemicals, crucial for automation in modern synthesis apparatus (Orlovskaja et al., 2016).
  • Synthesis of 2-Nitroacridines

    • The compound reacts with arylamines to produce 2-arylamino-5-nitrobenzaldehydes and their anils, which undergo cyclization to form 2-nitro-acridines. These reactions are significant for the study of substituent effects on cyclization rates in various chemical contexts (Rosewear & Wilshire, 1981).
  • Actinometry in Photochemistry

    • 2-Nitrobenzaldehyde, a related compound, serves as an actinometer in solution and ice photochemistry. It offers a convenient, photochemically sensitive, and thermally robust means for measuring light absorbance and photochemical properties, applicable in laboratory and field measurements (Galbavy, Ram, & Anastasio, 2010).
  • Study of Molecular Interactions

    • In crystallography, derivatives of 5-Difluoromethoxy-2-nitrobenzaldehyde have been analyzed to understand hydrogen bonding and molecular interactions, such as C-H...O, iodo-nitro, and aromatic pi-pi stacking interactions. This research contributes to a deeper understanding of molecular structures and their interactions (Garden et al., 2004).
  • Synthesis of Novel Compounds

    • The oxime of 3-amino-5-nitrobenzaldehyde, a related compound, has been synthesized and used as a starting compound for creating novel diaryl- and arylnitrofuroxans. Such studies are vital for exploring new compounds with potential applications in various fields, including materials science and pharmacology (Epishina, Ovchinnikov, & Makhova, 1997).
  • Chemical Rearrangement Studies

    • The compound is used to study chemical rearrangements, such as those occurring in the Hantzsch reaction. Understanding these rearrangements contributes to the development of new synthetic pathways and the discovery of novel compounds (Ángeles et al., 2001).

Safety And Hazards

While specific safety and hazard information for 5-Difluoromethoxy-2-nitrobenzaldehyde is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

5-(difluoromethoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-6-1-2-7(11(13)14)5(3-6)4-12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBUIHREGSKCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Difluoromethoxy-2-nitrobenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-2-nitrobenzaldehyde (500 mg) in N,N-dimethylformamide (4.3 mL) were added sodium chlorodifluoroacetate (456 mg), sodium hydroxide (120 mg) and water (0.060 mL) at room temperature, and the mixture was stirred at 125° C. for one hour. The reaction mixture was cooled to room temperature, diluted with water and then extracted with ethyl acetate. The organic layer was washed successively with water and saturated saline, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: ethyl acetate-hexane) to obtain the title compound (240 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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